molecular formula C5H5NO2 B13109814 2-Aminofuran-3-carbaldehyde

2-Aminofuran-3-carbaldehyde

Katalognummer: B13109814
Molekulargewicht: 111.10 g/mol
InChI-Schlüssel: JFJYETRLMKOFME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminofuran-3-carbaldehyde is an organic compound with the molecular formula C5H5NO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains both an amino group and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Aminofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed:

    Oxidation: 2-Aminofuran-3-carboxylic acid.

    Reduction: 2-Aminofuran-3-methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Aminofuran-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2-aminofuran-3-carbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Aminofuran-3-carbaldehyde can be compared with other similar compounds such as:

    2-Aminobenzaldehyde: Similar structure but with a benzene ring instead of a furan ring.

    3-Aminofuran-2-carbaldehyde: Similar structure but with the amino and aldehyde groups in different positions.

    2-Furancarboxaldehyde: Lacks the amino group, making it less reactive in certain types of reactions.

Uniqueness: The presence of both an amino group and an aldehyde group in this compound makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions. This dual functionality is not commonly found in many other compounds, highlighting its uniqueness and utility in various applications.

Eigenschaften

Molekularformel

C5H5NO2

Molekulargewicht

111.10 g/mol

IUPAC-Name

2-aminofuran-3-carbaldehyde

InChI

InChI=1S/C5H5NO2/c6-5-4(3-7)1-2-8-5/h1-3H,6H2

InChI-Schlüssel

JFJYETRLMKOFME-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1C=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.